1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-methylbenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
Description
The compound 1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-methylbenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a pyrrol-2-one derivative characterized by a 1,5-dihydro-pyrrol-2-one core. Key structural features include:
- A 3-hydroxy group at position 3, which may enhance hydrogen-bonding interactions.
- A 4-(4-methylbenzoyl) substituent, contributing to lipophilicity and aromatic interactions.
- A 1-(2-(dimethylamino)ethyl) side chain, which introduces basicity and solubility via the tertiary amine.
Properties
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(4-methylphenyl)methylidene]-5-pyridin-2-ylpyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-14-7-9-15(10-8-14)19(25)17-18(16-6-4-5-11-22-16)24(13-12-23(2)3)21(27)20(17)26/h4-11,18,25H,12-13H2,1-3H3/b19-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLRTHJPLRKSHT-HTXNQAPBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=CC=N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=CC=N3)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below compares the target compound with structurally related analogs, emphasizing substituent effects:
Key Observations:
The diethylaminoethyl substituent in increases lipophilicity relative to dimethylaminoethyl, which may alter pharmacokinetic profiles.
Position 4 Modifications :
- Replacement of 4-methylbenzoyl with 4-isopropoxybenzoyl ( ) adds steric bulk and electron-donating effects, possibly affecting binding affinity in biological systems.
Position 5 Modifications: The pyridin-2-yl group in the target compound and contrasts with the 4-tert-butyl-phenyl (compound 20) and 4-dimethylamino-phenyl (compound 21) groups . These substitutions influence electronic properties and steric accessibility.
Computational Insights (Hypothetical)
- Electrostatic Potential: Comparing the hydroxy group’s polarity across analogs.
- HOMO-LUMO Gaps : Assessing electronic effects of aryl substituents (e.g., pyridinyl vs. trimethoxyphenyl).
Research Implications
- Structure-Activity Relationships (SAR) : The 3-hydroxy group and pyridin-2-yl moiety may be critical for interactions with biological targets, as seen in other pyrrol-2-one derivatives .
- Optimization Strategies : Introducing electron-withdrawing groups at position 4 (e.g., 4-methylbenzoyl ) could enhance stability, while varying position 5 substituents (e.g., heteroaromatics) may modulate selectivity.
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